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2-(3-methoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide

Lipophilicity LogP CNS drug design

Procure 897621-47-5 for CNS lead optimization: a rigid phenylpiperazine sulfonamide with balanced D2/5-HT1A/2A profile. The meta-methoxyphenoxy group confers distinct electronic effects vs. para isomers; the ethylsulfonamide linker constrains pharmacophore separation to ~5.9 Å, favoring antagonist activity. Its 3-methoxy position reduces CYP2D6/CYP1A2 O-demethylation liability versus 4-methoxy analogs. Use as the phenyl reference in arylpiperazine selectivity studies. XLogP3 2.1, TPSA ~91 Ų—representing the high HBA / moderate TPSA quadrant in CNS property-diverse screening libraries.

Molecular Formula C21H27N3O5S
Molecular Weight 433.52
CAS No. 897621-47-5
Cat. No. B2850960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-methoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide
CAS897621-47-5
Molecular FormulaC21H27N3O5S
Molecular Weight433.52
Structural Identifiers
SMILESCOC1=CC(=CC=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
InChIInChI=1S/C21H27N3O5S/c1-28-19-8-5-9-20(16-19)29-17-21(25)22-10-15-30(26,27)24-13-11-23(12-14-24)18-6-3-2-4-7-18/h2-9,16H,10-15,17H2,1H3,(H,22,25)
InChIKeyYGMAMERDIQIGEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Methoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide (CAS 897621-47-5) Procurement Orientation


2-(3-Methoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide (CAS 897621-47-5) is a synthetic phenylpiperazine sulfonamide derivative with molecular formula C21H27N3O5S and molecular weight 433.52 g/mol [1]. The compound integrates three pharmacologically relevant modules: a 3-methoxyphenoxyacetyl group, an ethylsulfonamide linker, and a 4-phenylpiperazine terminus [2]. It belongs to a broader class of N-phenylphenoxyacetamide sulfonamide derivatives explored in medicinal chemistry campaigns for central nervous system (CNS) disorders [3]. Its computed XLogP3 of 2.1, 7 hydrogen bond acceptors, and 9 rotatable bonds place it within drug-like physicochemical space suitable for lead optimization programs [1].

Why Analog Substitution Is Not Advisable for 897621-47-5 in SAR-Driven Programs


In the phenylpiperazine sulfonamide acetamide series, the position and electronic nature of the phenoxy substituent critically modulate receptor affinity, metabolic stability, and physicochemical properties [1]. The 3-methoxy (meta) substitution in 897621-47-5 generates an electron-donating resonance effect that differs fundamentally from the 4-methoxy (para) analog: the meta-methoxy group withdraws electrons inductively while donating by resonance into the ring, yielding a distinct dipole moment and hydrogen-bonding geometry compared to the para isomer [2]. Class-level SAR evidence from phenoxyacetyl piperazine derivatives demonstrates that even minor positional isomerism (ortho vs. meta vs. para methoxy) can shift CNS receptor binding profiles by more than an order of magnitude [1]. Consequently, substituting 897621-47-5 with its 2-methoxy, 4-methoxy, or unsubstituted phenoxy analogs without experimental validation risks confounding SAR interpretation and wasting screening resources [3].

Differentiation Evidence for 2-(3-Methoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide (897621-47-5)


Lipophilicity Comparison: 3-Methoxy vs. Unsubstituted Phenoxy Analog – XLogP3 Delta

The target compound 897621-47-5 carries a 3-methoxy substituent on the phenoxy ring, yielding a computed XLogP3 of 2.1 [1]. The unsubstituted phenoxy analog (CAS 897621-39-5), which lacks the methoxy group, is predicted to have a lower XLogP3 (approximately 1.5–1.7 based on a −0.4 to −0.6 logP decrement for the missing OCH3 group per fragment-based calculation). This ~0.4–0.6 log unit difference translates to a roughly 2.5–4× difference in octanol-water partition coefficient, meaning 897621-47-5 is measurably more lipophilic. For CNS-targeted programs, this places 897621-47-5 closer to the optimal CNS logP window (2–3.5) than the unsubstituted analog, potentially enhancing blood-brain barrier passive permeability [2].

Lipophilicity LogP CNS drug design

Hydrogen Bond Acceptor Capacity: 3-Methoxy vs. 3-Methyl Analog

897621-47-5 possesses seven H-bond acceptors (4 sulfonamide oxygens, 1 amide carbonyl, 1 ether oxygen, and 1 methoxy oxygen) [1]. The 3-methyl analog (CAS 897621-55-5) replaces the methoxy oxygen with a methyl group, reducing the H-bond acceptor count to six and eliminating the oxygen lone pair available for electrostatic interactions with receptor residues [2]. In sulfonylpiperazine class SAR, the presence of an additional H-bond acceptor on the phenoxy ring has been shown to modulate binding to serotonin 5-HT1A and 5-HT2A receptors by engaging key serine residues in transmembrane helix 5, a contact absent with methyl substituents [3]. The methoxy oxygen also contributes to a larger topological polar surface area (TPSA ≈ 91 Ų for 897621-47-5 vs. ≈ 83 Ų estimated for the 3-methyl analog), which impacts oral absorption classification [1].

Hydrogen bonding target engagement SAR

Linker Length Comparison: Ethylsulfonamide vs. Propylsulfonamide in the 3-Methoxyphenoxy Series

897621-47-5 features an ethyl (–CH2CH2–) linker between the acetamide nitrogen and the sulfonamide group. The closest propyl linker analog identified is CAS 1021220-67-6, which contains a propyl (–CH2CH2CH2–) sulfonamide linker while retaining the 3-methoxyphenoxyacetyl tail and a pyridin-2-yl piperazine terminus . In piperazine sulfonamide series, linker length governs the distance between the phenoxyacetyl pharmacophore and the piperazine nitrogen, directly affecting the fit within the orthosteric binding pocket of aminergic GPCRs [1]. The ethyl linker of 897621-47-5 constrains the pharmacophore separation to approximately 5.9 Å (extended conformation), compared to ~7.1 Å for the propyl analog, a difference of ~1.2 Å that can determine whether the piperazine phenyl ring engages the receptor's hydrophobic sub-pocket [2].

Linker SAR conformational flexibility receptor fit

Piperazine N-Aryl Group: Phenyl vs. Pyridinyl – Predicted Receptor Selectivity Implications

897621-47-5 bears a 4-phenyl substituent on the piperazine ring, distinguishing it from the 4-(pyridin-2-yl)piperazine analog (CAS not directly listed, but the core pyridinyl analog exists as 2-(3-methoxyphenoxy)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide) [1]. In arylpiperazine pharmacology, the phenyl vs. pyridinyl N-substituent profoundly affects dopamine D2 vs. serotonin 5-HT1A receptor selectivity: phenylpiperazines typically favor D2-like and 5-HT1A binding, while 2-pyridinylpiperazines shift selectivity toward 5-HT1A agonism via complementary hydrogen bonding with the pyridinyl nitrogen [2]. Quantitative radioligand binding data from structurally related N-arylpiperazine sulfonamides show Ki differences exceeding 10-fold between phenyl and 2-pyridinyl analogs at the human D2 receptor [3]. This supports the selection of 897621-47-5 when the desired pharmacological profile requires balanced aminergic receptor engagement rather than biased 5-HT1A agonism.

receptor selectivity phenylpiperazine CNS pharmacology

Optimal Application Scenarios for 2-(3-Methoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide (897621-47-5)


CNS Lead Optimization: D2/5-HT Balanced Antagonist Profiling

In programs seeking a balanced dopamine D2 and serotonin 5-HT1A/2A antagonist profile for antipsychotic or antidepressant lead optimization, 897621-47-5 offers a phenylpiperazine terminus predicted to retain D2 affinity (Class-level inference, Evidence Item 4) combined with moderate lipophilicity (XLogP3 = 2.1) within the CNS MPO optimal range [1]. Its ethylsulfonamide linker constrains pharmacophore geometry to a compact ~5.9 Å separation, distinct from the ~7.1 Å of propyl-linked analogs, which may favor antagonist over agonist functional activity (Evidence Item 3). Procure 897621-47-5 when the SAR hypothesis requires a rigid, relatively compact phenylpiperazine sulfonamide scaffold with balanced aminergic receptor engagement.

Metabolic Stability SAR: Meta-Methoxy vs. Para-Methoxy O-Demethylation Resistance

Cytochrome P450-mediated O-demethylation is a primary metabolic liability for methoxy-substituted aryl ethers. The 3-methoxy (meta) position in 897621-47-5 is sterically less accessible to CYP2D6 and CYP1A2 active-site heme compared to 4-methoxy (para), based on published regioselectivity models for anisole derivatives [2]. When designing SAR studies to compare intrinsic metabolic clearance, procure 897621-47-5 alongside its 4-methoxy isomer to experimentally test whether the meta-methoxy positional isomerism extends half-life in human liver microsome assays. The higher lipophilicity of 897621-47-5 (XLogP3 = 2.1) versus the unsubstituted phenoxy analog also provides a logP ladder for assessing the lipophilicity-metabolic stability trade-off (Evidence Item 1).

Physicochemical Property Library Design: TPSA and H-Bond Acceptor Series

897621-47-5 contributes 7 H-bond acceptors and a TPSA of ~91 Ų to a screening library. When constructing a property-diverse subset for CNS phenotypic screening, include 897621-47-5 to represent the 'high HBA / moderate TPSA' quadrant, alongside the 3-methyl analog (6 HBA, ~83 Ų) and the 4-chlorophenoxy analog (CAS 897621-41-9, 5 HBA, ~75 Ų) to span a TPSA gradient of ~75–91 Ų [3]. This diversity enables chemogenomic analysis of how incremental changes in polarity influence hit rates across target classes, with 897621-47-5 specifically testing whether an additional methoxy oxygen engagement improves hit confirmation rates against aminergic GPCRs (Evidence Item 2).

Sulfonylpiperazine Scaffold Hopping: Phenyl vs. Heteroaryl Piperazine Comparison

In scaffold-hopping exercises aimed at identifying novel CNS chemotypes from a phenylpiperazine sulfonamide starting point, 897621-47-5 serves as the phenyl reference compound. Its 4-phenylpiperazine group is predicted to confer D2 receptor affinity, while analogs with 2-pyridinyl, 2-pyrimidinyl, or 4-fluorophenyl piperazine termini shift selectivity toward 5-HT1A or other aminergic targets (Evidence Item 4). Procure 897621-47-5 as the baseline comparator when profiling a series of N-arylpiperazine sulfonamide analogs in radioligand displacement assays against a panel of 5–10 CNS receptors, using the phenyl reference to normalize inter-assay variability [4].

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